molecular formula C6H9B B1283251 1-Bromo-1,1'-BI(cyclopropane) CAS No. 60629-95-0

1-Bromo-1,1'-BI(cyclopropane)

Cat. No.: B1283251
CAS No.: 60629-95-0
M. Wt: 161.04 g/mol
InChI Key: XJKIVBCQJIXISX-UHFFFAOYSA-N
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Description

1-Bromo-1,1’-BI(cyclopropane) is a cyclic organic compound characterized by the presence of a bromine atom and a cyclopropane ring. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various fields of research, including medical, environmental, and industrial applications.

Scientific Research Applications

1-Bromo-1,1’-BI(cyclopropane) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialized chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1’-BI(cyclopropane) can be synthesized through several methods. One common method involves the bromination of cyclopropane derivatives. For instance, the Hunsdiecker reaction can be employed, where silver cyclopropanecarboxylate is reacted with bromine in dichlorodifluoromethane at low temperatures . Another method involves the decomposition of the peroxide of cyclopropanecarboxylic acid in the presence of carbon tetrabromide .

Industrial Production Methods: Industrial production of 1-Bromo-1,1’-BI(cyclopropane) typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1’-BI(cyclopropane) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different cyclopropane derivatives.

    Reduction Reactions: The compound can be reduced to form cyclopropane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of 1-Bromo-1,1’-BI(cyclopropane) can lead to the formation of cyclopropanone derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous solutions.

Major Products:

    Substitution: Cyclopropane derivatives with different substituents.

    Reduction: Cyclopropane.

    Oxidation: Cyclopropanone derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-1,1’-BI(cyclopropane) involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic addition reactions, leading to the formation of intermediate species that can further react with nucleophiles. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Cyclopropane: A simple cyclic hydrocarbon with similar reactivity but lacks the bromine atom.

    Bromocyclopropane: Similar structure but with a single cyclopropane ring.

    1,1’-BI(cyclopropane): Lacks the bromine atom but has a similar bicyclic structure.

Properties

IUPAC Name

1-bromo-1-cyclopropylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-6(3-4-6)5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKIVBCQJIXISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555797
Record name 1-Bromo-1,1'-bi(cyclopropane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60629-95-0
Record name 1-Bromo-1,1'-bi(cyclopropane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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